molecular formula C24H25NO B2976903 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2,2-diphenylethan-1-one CAS No. 2185590-15-0

1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2,2-diphenylethan-1-one

Cat. No. B2976903
CAS RN: 2185590-15-0
M. Wt: 343.47
InChI Key: FGYSHMOAGIFBCD-UHFFFAOYSA-N
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Description

The compound appears to contain an 8-azabicyclo[3.2.1]octane scaffold . This is a central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The molecular structure of this compound seems to be complex with multiple rings including a cyclopropyl ring and an 8-azabicyclo[3.2.1]octane ring .


Chemical Reactions Analysis

The synthesis of similar structures has been achieved through asymmetric 1,3-dipolar cycloadditions . The asymmetric cycloadditions afforded optically active 8-oxabicyclo [3.2.1]octanes with high diastereo- and enantioselectivities .

Scientific Research Applications

Carbonyl Ylide Cycloadditions

Research by Molchanov et al. (2005) explored carbonyl ylide 1,3-dipoles, generated by dirhodium tetraacetate-catalyzed decomposition, cycloadding to substituted methylenecyclopropanes and bicyclopropylidene. This study contributes to understanding the regio- and stereoselectivities in these cycloadditions, relevant for complex molecular synthesis involving structures like 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2,2-diphenylethan-1-one (Molchanov et al., 2005).

1,3-Dipolar Cycloadditions to Bicyclic Olefins

Taniguchi et al. (1978) conducted 1,3-dipolar cycloadditions to unsymmetrical bicyclic olefins, which is relevant in synthesizing compounds with structures similar to 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2,2-diphenylethan-1-one. These cycloadditions led to regioisomers, highlighting the exo rule in 1,3-dipolar cycloadditions to bicyclic olefins (Taniguchi et al., 1978).

Synthesis of Tricyclo[3.2.1.02,4]octane Derivatives

The research by Haywood-Farmer et al. (1966) on the synthesis and reactivity of 8-substituted tricyclo[3.2.1.02,4]octane derivatives provides insights into the cyclopropyl formation and decomposition reactions in structures similar to the compound . This study is significant for understanding the chemical behavior and synthesis pathways of such complex molecules (Haywood-Farmer et al., 1966).

Umlagerungen von Dicyano[7,7-dimethyl-3,4-diazabicyclo[4.1.0]hept-2,4-dien-3-ium-3-yl]methaniden

The study by Riebel et al. (1996) discusses the rearrangements of dicyano[7,7-dimethyl-3,4-diazabicyclo[4.1.0]hept-2,4-dien-3-ium-3-yl]methaniden, a compound structurally related to 1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2,2-diphenylethan-1-one. This research adds to the understanding of the chemical reactivity and transformations of such bicyclic compounds (Riebel et al., 1996).

Synthesis of Functionalized 3-Spiro[cyclopropa[a]pyrrolizine]- and 3-Spiro[3-azabicyclo[3.1.0]hexane]oxindoles

Filatov et al. (2017) conducted research on the synthesis of functionalized 3-spiro[cyclopropa[a]pyrrolizine]- and 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles, which are structurally related to the compound . This study provides valuable information on the synthesis pathways and potential pharmacological applications of such spirocyclic and azabicyclic compounds (Filatov et al., 2017).

properties

IUPAC Name

1-(3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)-2,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO/c26-24(25-21-13-14-22(25)16-20(15-21)17-11-12-17)23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-10,21-23H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYSHMOAGIFBCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=C3CC3)CC1N2C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2,2-diphenylethan-1-one

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